4-Vinylbenzyl chloride

説明

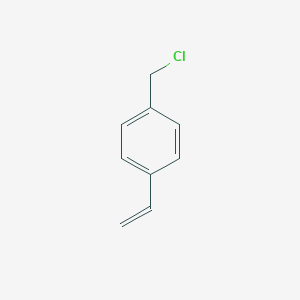

Structure

3D Structure

特性

IUPAC Name |

1-(chloromethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHXNCATOYMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29296-32-0 | |

| Record name | Poly(4-Vinylbenzyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29296-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061808 | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1592-20-7 | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-VINYLBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJL4OJ6BS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Vinylbenzyl chloride chemical properties and reactivity

An In-depth Technical Guide to 4-Vinylbenzyl Chloride: Chemical Properties and Reactivity

Introduction

This compound (4-VBC), also known as 4-(chloromethyl)styrene, is a bifunctional organic compound with the chemical formula C₉H₉Cl.[1] Its unique structure, featuring both a vinyl group and a benzylic chloride, makes it a highly versatile and reactive monomer in polymer chemistry and a key intermediate in the synthesis of a wide array of specialty chemicals.[2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[2] It is typically supplied with stabilizers, such as 4-tert-butylcatechol, to inhibit spontaneous polymerization.[4] The compound is sensitive to light, heat, and moisture.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₉Cl | [1][5] |

| Molecular Weight | 152.62 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 229 °C | [1][4][5] |

| Melting Point | -16 °C | [2] |

| Density | 1.083 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.572 | [4] |

| Vapor Pressure | 1 mm Hg at 56.1 °C | [4] |

| Flash Point | 104 °C | [5] |

| Viscosity | 1,830 cP at 25 °C | [4] |

| Solubility | Soluble in DMF, THF, toluene, CHCl₃; precipitates from methanol (B129727), ethanol (B145695), water, and hexanes.[6] |

Reactivity and Chemical Behavior

The reactivity of 4-VBC is governed by its two distinct functional groups: the vinyl group (-CH=CH₂) and the chloromethyl group (-CH₂Cl). This dual functionality allows it to participate in both polymerization and nucleophilic substitution reactions, making it a valuable building block in organic synthesis.[2]

Polymerization via the Vinyl Group

The vinyl group enables 4-VBC to act as a monomer in polymerization reactions, most commonly through free-radical polymerization, to form poly(vinylbenzyl chloride) (PVBC).[3][6] This polymer serves as a precursor for materials such as ion-exchange resins, photoresists, and other specialty polymers.[2][3] The polymerization process can be initiated using thermal initiators like benzoyl peroxide or azo compounds.[7]

Figure 1: Free-Radical Polymerization of 4-VBC.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is a benzylic halide, which makes the benzylic carbon highly susceptible to nucleophilic substitution reactions (Sₙ2). The chloride ion is an excellent leaving group, and this reactivity allows for the easy introduction of various functional groups onto the aromatic ring, making 4-VBC a versatile chemical intermediate. This "post-polymerization modification" of PVBC is a common strategy to create functional polymers with tailored properties.

Figure 2: General Sₙ2 Nucleophilic Substitution Pathway.

Stability and Hazards

This compound requires careful handling due to its reactivity.

-

Spontaneous Polymerization : The compound can polymerize spontaneously, especially when exposed to heat, light, or in the presence of catalysts like peroxides.[2] This reaction is exothermic and can lead to a dangerous increase in pressure inside a sealed container. Commercial preparations are therefore stabilized.

-

Moisture Sensitivity : 4-VBC is sensitive to moisture, which can lead to hydrolysis and the formation of corrosive hydrochloric acid.[2]

-

Incompatibilities : It reacts vigorously with strong oxidizing agents.[2] It is also incompatible with acids, bases, and various metals.[8]

-

Toxicity : this compound is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage and may cause an allergic skin reaction.[9] It is also a lachrymator, meaning it can cause tearing.[4][10]

Experimental Protocols

Purification of this compound

For experiments requiring high purity, commercial 4-VBC can be purified. A common procedure involves:

-

Dissolving the this compound in diethyl ether (Et₂O).

-

Washing the solution with a 0.5% aqueous sodium hydroxide (B78521) (NaOH) solution to remove acidic impurities and the stabilizer.

-

Separating the organic layer.

-

Drying the organic layer with an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄).

-

Evaporating the solvent.

-

Distilling the residual oil under vacuum and in the presence of a nitrogen atmosphere to prevent polymerization.

-

Adding a stabilizer, such as 0.05% 4-tert-butylcatechol, to the purified product for storage.[4]

Synthesis of Poly(vinylbenzyl chloride) via Free-Radical Polymerization

A representative protocol for the synthesis of PVBC is as follows:

-

The monomer, this compound, is dissolved in a suitable solvent (e.g., toluene, xylene, THF, or 1,4-dioxane).[7]

-

An initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is added to the solution.[7]

-

The reaction mixture is heated to a specific temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.[7]

-

The reaction is allowed to proceed for a set period, during which the polymer chains grow.

-

The resulting polymer, poly(vinylbenzyl chloride), is isolated by precipitation in a non-solvent like methanol or ethanol and then dried.[6]

-

The polymer can be characterized using techniques like Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and spectroscopic methods such as ¹H NMR and FTIR for structural confirmation.[7]

Spectroscopic Data

The characterization of this compound and its polymeric derivatives is routinely performed using various spectroscopic techniques. Extensive spectral data, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS), are available in public and commercial databases for reference.[11][12][13][14]

Conclusion

This compound is a highly valuable bifunctional monomer due to the distinct reactivity of its vinyl and chloromethyl groups. Its ability to undergo both polymerization and nucleophilic substitution allows for the synthesis of a diverse range of functional polymers and complex molecules.[2] However, its high reactivity also necessitates stringent safety precautions for storage and handling to mitigate risks such as spontaneous polymerization and exposure to its corrosive and toxic properties.[9] A thorough understanding of its chemical properties and behavior is essential for its effective and safe utilization in research and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exploring the Versatility and Applications of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Applications of this compound in Polymer Chemistry [univook.com]

- 4. This compound | 1592-20-7 [chemicalbook.com]

- 5. This compound | 1592-20-7 | FV03929 | Biosynth [biosynth.com]

- 6. polymersource.ca [polymersource.ca]

- 7. ukm.my [ukm.my]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. spectrabase.com [spectrabase.com]

- 12. p-Vinylbenzyl chloride | C9H9Cl | CID 74126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 4-Vinylbenzyl Chloride from Vinyltoluene and Other Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-vinylbenzyl chloride (4-VBC), a critical bifunctional monomer in polymer chemistry and a valuable intermediate in organic synthesis. The document details various methodologies, including the direct chlorination of vinyltoluene, synthesis from 4-vinylbenzyl alcohol, and dehydrohalogenation of substituted ethylbenzenes. Experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate practical application in a research and development setting.

Introduction

This compound (4-VBC), also known as 4-(chloromethyl)styrene, is an organic compound with the chemical formula C₉H₉Cl.[1] Its structure features both a polymerizable vinyl group and a reactive benzyl (B1604629) chloride moiety, making it a highly versatile monomer and building block in the synthesis of a wide array of functional polymers and specialty chemicals.[2][3] Applications of 4-VBC are extensive, ranging from the production of ion-exchange resins and photoresist polymers to its use as a coupling agent and an intermediate in the synthesis of active pharmaceutical ingredients.[2] This guide focuses on the key synthetic methodologies for obtaining 4-VBC, with a particular emphasis on the conversion of vinyltoluene.

Synthetic Routes to this compound

Several synthetic strategies have been developed for the preparation of this compound. The most prominent methods include:

-

Direct Free-Radical Chlorination of Vinyltoluene (4-Methylstyrene)

-

Synthesis from 4-Vinylbenzyl Alcohol

-

Dehydrohalogenation of p-Chloromethyl-α-bromoethylbenzene

-

Chloromethylation of Styrene followed by Dehydrohalogenation

This section will delve into the details of these synthetic pathways, providing experimental protocols where available and summarizing key quantitative data.

Direct Free-Radical Chlorination of Vinyltoluene

The direct chlorination of 4-vinyltoluene (more systematically named 4-methylstyrene) is an industrially significant method for producing 4-VBC.[1] This process typically involves a free-radical substitution reaction at the benzylic position of the methyl group.

Reaction Mechanism: Free-Radical Chlorination

The reaction proceeds via a classic free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

Caption: Reaction mechanism for the free-radical chlorination of 4-vinyltoluene.

Experimental Protocol: Gas-Phase Chlorination

An industrial method for the synthesis of 4-VBC involves the gas-phase chlorination of p-methylstyrene.[4] The following protocol is based on a disclosed patent.[4]

Materials:

-

p-Methylstyrene (vinyltoluene)

-

Chlorine gas

-

Nitrogen gas (circulating protective gas)

-

Hydroquinone (B1673460) (inhibitor)

-

Carbon tetrachloride (solvent)

Equipment:

-

Tubular reactor (length-to-diameter ratio ranging from 40:3 to 25:1)

-

Chlorinator with an internal heating device (e.g., UV lamp)

-

Gas flow controllers

Procedure:

-

A solution of p-methylstyrene in carbon tetrachloride containing hydroquinone is prepared.

-

The solution is fed into the tubular reactor at a controlled flow rate (e.g., 0.07 mol/min).[4]

-

Chlorine gas is introduced into the reactor at a specific molar ratio to p-methylstyrene (e.g., 10:8).[4]

-

The reaction is carried out at a high temperature, typically between 180-220°C.[4]

-

An internal UV lamp can be used to facilitate the initiation of the free-radical reaction.[4]

-

Nitrogen gas is used as a protective and circulating gas.

-

The product mixture is cooled and collected. This compound is then purified from the reaction mixture, typically by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | p-Methylstyrene | [4] |

| Chlorinating Agent | Chlorine Gas | [4] |

| Molar Ratio (p-methylstyrene:Cl₂) | 10:3 to 10:9.5 | [4] |

| Reaction Temperature | 180-220°C | [4] |

| p-Methylstyrene Flow Rate | 0.035-0.092 mol/min | [4] |

| Purity of Product | >98.8% | [5] |

Synthesis from 4-Vinylbenzyl Alcohol

Another common route to 4-VBC is the chlorination of 4-vinylbenzyl alcohol.[2] This method involves the substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent.

Reaction Pathway

Caption: General reaction scheme for the synthesis of 4-VBC from 4-vinylbenzyl alcohol.

General Experimental Protocol

Materials:

-

4-Vinylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Pyridine (B92270) (optional, to neutralize HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 4-vinylbenzyl alcohol in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (this will require optimization, e.g., 1-3 hours), monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 4-Vinylbenzyl Alcohol | [2] |

| Chlorinating Agent | Thionyl Chloride or PCl₅ | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | Moderate | [2] |

| Yield | High (expected) | - |

| Purity | High after purification | - |

Dehydrohalogenation of p-Chloromethyl-α-bromoethylbenzene

This method provides a high-yield synthesis of 4-VBC through an elimination reaction. A detailed experimental protocol is available for this route.[6]

Reaction Pathway

Caption: Synthesis of 4-VBC via dehydrohalogenation.

Detailed Experimental Protocol[6]

Materials:

-

p-Chloromethyl-α-bromoethylbenzene (23.4 g)

-

Toluene (B28343) (92 g)

-

Potassium hydroxide (B78521) (11.2 g)

-

18-crown-6 (2 g)

-

Water (100 g)

Equipment:

-

500 ml four-necked flask

-

Stirrer

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500 ml four-necked flask, dissolve 23.4 g of p-chloromethyl-α-bromoethylbenzene in 92 g of toluene with stirring until the solution is clear.

-

Add 11.2 g of potassium hydroxide and 2 g of 18-crown-6 to the flask.

-

Heat the reaction mixture to 40°C and maintain this temperature for 4 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 100 g of water to the flask and stir to dissolve the salts.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper organic layer.

-

Remove the toluene by distillation under reduced pressure.

-

Distill the residue under vacuum to obtain pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Chloromethyl-α-bromoethylbenzene | [6] |

| Base | Potassium Hydroxide | [6] |

| Catalyst | 18-crown-6 | [6] |

| Solvent | Toluene | [6] |

| Reaction Temperature | 40°C | [6] |

| Reaction Time | 4 hours | [6] |

| Yield | 95% (14.5 g) | [6] |

Purification and Characterization

Purification

Regardless of the synthetic route, this compound typically requires purification to remove unreacted starting materials, byproducts, and polymerization inhibitors. The most common purification methods are:

-

Distillation: Vacuum distillation is the preferred method for purifying 4-VBC due to its relatively high boiling point (229°C at atmospheric pressure).[1] This method effectively separates 4-VBC from less volatile impurities.

-

Recrystallization: While 4-VBC is a liquid at room temperature, it can be purified by recrystallization at low temperatures if necessary. This involves dissolving the compound in a suitable solvent and cooling it to induce crystallization, leaving impurities in the mother liquor.[2]

-

Washing: The crude product is often washed with dilute aqueous sodium hydroxide to remove acidic impurities and any added phenolic inhibitors.

A polymerization inhibitor, such as 4-tert-butylcatechol, is typically added to the purified 4-VBC to ensure stability during storage.

Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of 4-VBC.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=C stretch of the vinyl group and the C-Cl stretch of the benzyl chloride.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and confirm its molecular weight.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of method often depending on the available starting materials, desired scale, and required purity. The direct chlorination of vinyltoluene offers a direct pathway, particularly suited for industrial-scale production. The synthesis from 4-vinylbenzyl alcohol provides a convenient laboratory-scale method, while the dehydrohalogenation of p-chloromethyl-α-bromoethylbenzene is a high-yielding alternative. This guide provides the necessary technical details for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs. Careful purification and handling are essential to ensure the quality and stability of this versatile monomer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Applications of this compound in Polymer Chemistry [univook.com]

- 3. Exploring the Versatility and Applications of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

4-Vinylbenzyl chloride CAS number and safety data sheet

An In-Depth Technical Guide to 4-Vinylbenzyl Chloride CAS Number: 1592-20-7

Introduction

This compound (4-VBC), with the CAS number 1592-20-7, is a bifunctional organic compound featuring both a vinyl group and a reactive benzylic chloride.[1][2] This unique structure makes it a valuable monomer and intermediate in polymer chemistry and organic synthesis.[1][3] It is a colorless to pale yellow liquid that is typically stored with a stabilizer, such as tert-butylcatechol, to prevent spontaneous polymerization.[2][4] 4-VBC is a key component in the synthesis of ion-exchange resins, photoresists, and various specialty polymers.[1][5] It is often used as a comonomer with styrene (B11656) and divinylbenzene (B73037) to produce chloromethylated polystyrene, a versatile resin for solid-phase synthesis and catalysis.[2][6][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1592-20-7 | [1][8] |

| Molecular Formula | C₉H₉Cl | [8][9] |

| Molar Mass | 152.62 g/mol | [4][9] |

| Appearance | Colorless to pale yellow liquid | [3][10] |

| Density | 1.083 g/mL at 25 °C | [2][4] |

| Boiling Point | 229 °C | [4][9] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [4][9] |

| Refractive Index | n20/D 1.572 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like THF, toluene. | [4][10] |

| Storage Temperature | 2-8°C, under inert gas, protected from light | [4][9] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. The Safety Data Sheet (SDS) provides comprehensive information on its hazards and necessary precautions.

GHS Hazard Classification

The compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[6][10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably in a closed system or under appropriate exhaust ventilation.[11] Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[3][5] Avoid breathing vapors or mist and prevent contact with skin and eyes.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][11] Store refrigerated at 2-8°C under an inert atmosphere (e.g., Nitrogen) and away from light, heat, and incompatible materials like acids, bases, and strong oxidizing agents.[9][11] The compound is prone to polymerization, so it is often stored with an inhibitor.[2][3]

Experimental Protocols & Synthesis

This compound is central to many chemical synthesis and polymerization protocols.

Synthesis of this compound

Several routes for the synthesis of 4-VBC have been reported.

-

From 4-Vinylbenzyl Alcohol: This method involves the chlorination of 4-vinylbenzyl alcohol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride in a suitable solvent like dichloromethane.[1]

-

Gas-Phase Chlorination of p-Methylstyrene: A disclosed method involves reacting p-methylstyrene with chlorine gas in a tubular reactor at 180-220°C. The reaction often uses an inhibitor (hydroquinone) and a solvent (carbon tetrachloride).[11]

-

From p-Chloromethyl-α-bromoethylbenzene: A specific protocol involves reacting 23.4 g of p-chloromethyl-α-bromoethylbenzene with 11.2 g of potassium hydroxide (B78521) and 2 g of 18-crown-6 (B118740) in 92 g of toluene. The reaction is maintained at 40°C for 4 hours. After cooling and washing with water, the product is isolated by distillation, yielding 14.5 g (95% yield) of 4-VBC.[8]

Free Radical Polymerization of this compound

Poly(vinylbenzyl chloride) (PVBC) is commonly synthesized via free radical polymerization.

-

Objective: To synthesize PVBC from 4-VBC monomer.

-

Materials:

-

This compound (VBC) monomer (1.0 g)

-

Benzoyl peroxide (BPO) as initiator

-

Solvent (e.g., Tetrahydrofuran - THF, 15 mL)

-

Methanol (B129727) (for precipitation)

-

Chloroform (B151607) (for re-dissolving)

-

-

Procedure:

-

Place the VBC monomer and THF solvent into a three-neck round-bottom flask equipped with a reflux condenser.

-

Add the benzoyl peroxide initiator.

-

Stir the mixture under a nitrogen atmosphere at 60°C for approximately 43 hours.

-

After polymerization is complete, pour the reaction mixture into cold methanol to precipitate the polymer.

-

Filter the polymer. To purify, dissolve the resultant polymer in chloroform and re-precipitate it in methanol.

-

Wash the purified polymer several times with methanol.

-

Dry the final product in a vacuum oven at 60°C for 24 hours.[9]

-

Copolymerization for Chloromethylated Polystyrene-Divinylbenzene Resin

4-VBC is used to create functional resins for applications like solid-phase peptide synthesis.[7]

-

Objective: To prepare chloromethylated polystyrene-divinylbenzene copolymer beads.

-

Materials:

-

Distilled styrene (23.4 g)

-

This compound (8.5 g)

-

Divinylbenzene (1.2 g)

-

Benzoyl peroxide (0.27 g)

-

Polyvinylalcohol (0.7 g)

-

Water (34 mL)

-

-

Procedure:

-

Prepare a solution of polyvinylalcohol in water and preheat it to 65-73°C with stirring.

-

Mix the styrene, this compound, divinylbenzene, and benzoyl peroxide.

-

Add the monomer mixture to the hot polyvinylalcohol solution.

-

Stir the resulting slurry under a nitrogen atmosphere at 65-73°C for 5 hours.

-

Heat the mixture to 100°C over 30 minutes and continue stirring for 1 hour.

-

Filter the mixture and wash the resulting beads with water and then methanol.

-

Dry the beads to yield the final copolymer resin.[7]

-

Visualizations

Chemical Structure and Reaction

Caption: Structure of this compound and its polymerization scheme.

Safety and Handling Workflow

Caption: General workflow for safely handling this compound.

References

- 1. Synthesis and Applications of this compound in Polymer Chemistry [univook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Exploring the Versatility and Applications of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. polymersource.ca [polymersource.ca]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US3872067A - Process for preparing chloromethylated polystyrene-divinylbenzene copolymer - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ukm.my [ukm.my]

- 10. guidechem.com [guidechem.com]

- 11. Page loading... [wap.guidechem.com]

A Technical Guide to the Bifunctional Nature of 4-Vinylbenzyl Chloride for Researchers and Drug Development Professionals

Introduction

4-Vinylbenzyl chloride (VBC), also known as 4-chloromethylstyrene, is a highly versatile organic compound with the formula ClCH₂C₆H₄CH=CH₂.[1][2] Its significance in modern chemistry, particularly in polymer science and drug development, stems from its bifunctional nature. The molecule possesses two distinct reactive moieties: a vinyl group and a benzylic chloride group.[1][3] This dual functionality allows VBC to act as a valuable monomer for polymerization and as a chemical intermediate for introducing a wide array of functional groups.[3][4][5][6]

This technical guide provides an in-depth exploration of the core properties, reactivity, and experimental applications of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemical characteristics of this compound for the synthesis of advanced materials, functional polymers, and pharmaceutical intermediates.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3][7] It is sensitive to light and heat and can undergo spontaneous polymerization, necessitating the addition of stabilizers for storage.[3] Care must be taken during handling as it is also sensitive to moisture and reacts with strong oxidizing agents.[3][7]

The Bifunctional Reactivity of this compound

The utility of VBC is anchored in its two reactive sites, which can be addressed orthogonally or sequentially to build complex molecular architectures.

Reactivity of the Vinyl Group

The vinyl group (-CH=CH₂) allows VBC to participate in addition and polymerization reactions, making it an excellent monomer.[3] This reactivity is the foundation for producing poly(vinylbenzyl chloride) (PVBC), a polymer with a reactive chloromethyl group on each repeating unit.[3] Common polymerization methods include:

-

Free Radical Polymerization: A widely used technique initiated by agents like benzoyl peroxide or azobisisobutyronitrile (AIBN).[8][9][10]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: An advanced method that allows for the synthesis of well-defined polymers with controlled molecular weight and narrow dispersity.[11]

Reactivity of the Benzyl Chloride Group

The chloromethyl group (-CH₂Cl) is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions.[3][11] This allows for the easy derivatization of either the VBC monomer itself or the PVBC polymer.[3][12] This reactive handle is crucial for:

-

Introducing Functional Groups: A vast number of nucleophiles can displace the chloride, enabling the introduction of amines (forming quaternary ammonium (B1175870) salts), azides, hydroxides, and other functionalities.[10][11][13]

-

"Click" Chemistry: The chloride can be readily converted to an azide, which serves as a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[14][15]

-

Organometallic Chemistry: VBC is a precursor for organometallic reagents, such as vinylbenzylzinc chloride, used in cross-coupling reactions like the Negishi coupling.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sdlookchem.com [sdlookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1592-20-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Exploring the Versatility and Applications of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 8. Synthesis and Applications of this compound in Polymer Chemistry [univook.com]

- 9. polymersource.ca [polymersource.ca]

- 10. ukm.my [ukm.my]

- 11. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-ビニルベンジルクロリド 90% | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

Solubility of 4-Vinylbenzyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbenzyl chloride (VBC), a bifunctional molecule featuring both a vinyl group and a reactive benzyl (B1604629) chloride moiety, is a critical monomer in the synthesis of a wide range of polymers with applications in ion exchange resins, photoresists, and functionalized materials.[1][2] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents key reaction workflows. While precise quantitative solubility data is not extensively available in public literature, this guide consolidates available qualitative information and provides the methodology to determine these values empirically.

Introduction to this compound

This compound (CAS No. 1592-20-7) is a colorless to pale yellow liquid with a pungent odor. Its unique structure allows for polymerization through the vinyl group and a variety of nucleophilic substitution reactions at the benzylic chloride position. This dual reactivity makes it a versatile building block in polymer and materials science. VBC is known to be sensitive to light and heat and can undergo spontaneous polymerization; therefore, it is often stored with inhibitors.[1]

Solubility Profile of this compound

Based on available data, this compound is generally characterized by its insolubility in water and its solubility in a range of common organic solvents.[1] The solubility is largely dictated by the "like dissolves like" principle, where its predominantly nonpolar aromatic structure with a moderately polar chloromethyl group favors dissolution in solvents with similar characteristics.

It is important to note a conflicting report that suggests VBC is soluble in water and not in organic solvents such as alcohols, ethers, or chlorinated hydrocarbons; however, this is widely contradicted by other sources and is likely inaccurate.[3][4]

The following table summarizes the qualitative solubility of this compound in various organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility |

| Water | H₂O | High | Insoluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Low | Sparingly Soluble[1][5][6][7] |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

Note: The solubility of the polymer derived from VBC, poly(vinylbenzyl chloride), is also informative. It is reportedly soluble in DMF, THF, toluene, and chloroform, and it precipitates in methanol, ethanol, water, and hexanes.[8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound in various organic solvents, a systematic experimental approach is required. The following protocol outlines a reliable method based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (with inhibitor)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Glass vials with screw caps

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

For more complete separation, centrifuge the vials at a moderate speed for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining suspended particles.

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Develop a suitable HPLC method with a UV detector to quantify the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent.

-

Prepare a series of standard solutions and measure their absorbance to create a Beer-Lambert law calibration curve.

-

Measure the absorbance of the diluted sample and calculate its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Workflows and Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis and Polymerization Pathway

This compound is a key monomer in the production of various polymers. The following diagram shows a simplified pathway from a precursor to the final polymer.

Caption: Simplified pathway for the synthesis and polymerization of this compound.

Conclusion

This compound is a highly versatile monomer with significant applications in polymer chemistry. Its solubility in a wide array of organic solvents facilitates its use in various synthetic and modification processes. While quantitative solubility data remains sparse in readily accessible literature, the qualitative profile and the detailed experimental protocol provided in this guide offer valuable tools for researchers, scientists, and drug development professionals. The ability to determine precise solubility values is crucial for optimizing reaction conditions, purification procedures, and the overall efficiency of processes involving this important compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound 90 1592-20-7 [sigmaaldrich.com]

- 3. This compound | 1592-20-7 | FV03929 | Biosynth [biosynth.com]

- 4. CAS 1592-20-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1592-20-7 [chemicalbook.com]

- 6. This compound CAS#: 1592-20-7 [m.chemicalbook.com]

- 7. This compound | 1592-20-7 [amp.chemicalbook.com]

- 8. polymersource.ca [polymersource.ca]

4-Vinylbenzyl chloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Vinylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-VBC) is a bifunctional molecule widely utilized in the synthesis of polymers and other specialty chemicals due to its vinyl and benzyl (B1604629) chloride moieties.[1][2] However, its high reactivity presents significant challenges regarding stability and storage. This technical guide provides a comprehensive overview of the factors affecting the stability of 4-VBC, recommended storage conditions, and methodologies for its handling and analysis. A thorough understanding of these aspects is critical to ensure the integrity of the compound and the safety of laboratory and manufacturing personnel.

Introduction

This compound, with the chemical formula C₉H₉Cl, is a colorless to pale yellow liquid possessing a distinct aromatic odor.[1] Its utility as a monomer and chemical intermediate is well-established in various fields, including the production of ion-exchange resins, coatings, adhesives, and photoresist polymers.[3] The presence of both a polymerizable vinyl group and a reactive benzylic chloride group makes 4-VBC a versatile building block.[1][2] However, this dual functionality also renders the molecule susceptible to spontaneous polymerization and degradation, necessitating stringent handling and storage protocols.[1] This guide aims to provide an in-depth understanding of the stability profile of 4-VBC and to offer practical guidance on its proper storage and handling.

Factors Affecting the Stability of this compound

The stability of 4-VBC is primarily influenced by temperature, light, moisture, and the presence of initiators or contaminants.

Thermal Stability

Elevated temperatures can induce the self-polymerization of 4-VBC.[4] This process is exothermic and can lead to a runaway reaction, generating heat and pressure that may rupture storage containers. The thermal stability of poly(vinylbenzyl chloride) has been investigated, with degradation of the polymer main chain observed between 350 °C and 420 °C.[5] While the monomer is significantly less stable than the polymer, this indicates the thermal lability of the molecular structure.

Sensitivity to Light

Exposure to light, particularly ultraviolet (UV) radiation, can initiate the free-radical polymerization of the vinyl group in 4-VBC.[1] Therefore, it is crucial to store the compound in opaque or amber containers to prevent light-induced degradation.

Moisture Sensitivity

This compound is sensitive to moisture.[1] In the presence of water, the benzylic chloride group can hydrolyze to form hydrochloric acid (HCl) and 4-vinylbenzyl alcohol.[1] The generation of HCl is highly undesirable as it can corrode metallic storage containers and catalyze further degradation reactions.[1]

Spontaneous Polymerization

The vinyl group of 4-VBC is prone to spontaneous polymerization, which can be initiated by heat, light, or the presence of peroxides and other radical initiators.[1] To prevent this, 4-VBC is typically supplied with added inhibitors.

Recommended Storage Conditions

To maintain the quality and safety of this compound, strict adherence to recommended storage conditions is paramount.

Temperature

The recommended storage temperature for 4-VBC is generally between 2 °C and 8 °C.[6] Some sources also recommend storage at -20 °C.[4] Storing at reduced temperatures significantly slows down the rate of potential degradation reactions and self-polymerization.

Atmosphere

To prevent moisture-induced hydrolysis and oxidation, 4-VBC should be stored under an inert atmosphere, such as nitrogen or argon. Containers should be tightly sealed to prevent the ingress of air and moisture.

Containers

Containers for storing 4-VBC must be made of materials that are resistant to corrosion by both the compound itself and potential acidic byproducts. Suitable materials include glass-lined vessels and stainless steel.[1] Aluminum and galvanized containers should be avoided.[4]

Inhibitors

Commercial preparations of 4-VBC are stabilized with inhibitors to prevent spontaneous polymerization. The choice and concentration of the inhibitor are critical for ensuring the shelf life of the compound.

| Inhibitor | Typical Concentration | Reference |

| tert-Butylcatechol (tBC) | 500 ppm | [6] |

| 4-tert-Butylcatechol | 0.05% | [7] |

| Nitroparaffin | 0.05% | [7] |

| Total Stabilizer | 0.1% | [7] |

Experimental Protocols for Stability Assessment

Assessing the stability of 4-VBC involves monitoring its purity and the formation of degradation products over time under various conditions.

Purity Assay by Gas Chromatography (GC)

A common method for determining the purity of 4-VBC is gas chromatography with a flame ionization detector (GC-FID).

Methodology:

-

Sample Preparation: A dilute solution of 4-VBC is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylacetamide.

-

GC System: A gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a non-polar or medium-polarity column) is used.

-

Operating Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: An initial temperature of around 70-100°C, followed by a ramp to a final temperature of 250-300°C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: The sample is injected into the GC, and the peak area of 4-VBC is compared to that of a reference standard for quantification. Degradation products would appear as additional peaks in the chromatogram.

Monitoring Polymerization by Calorimetry

The polymerization kinetics of inhibited 4-VBC can be studied using isothermal and non-isothermal calorimetry techniques, such as Differential Scanning Calorimetry (DSC).[8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of inhibited 4-VBC is hermetically sealed in a DSC pan.

-

Isothermal DSC: The sample is held at a constant elevated temperature, and the heat flow is measured as a function of time. The resulting exotherm is proportional to the rate of polymerization.

-

Non-isothermal DSC: The sample is heated at a constant rate, and the heat flow is measured as a function of temperature. The onset temperature and the peak of the exothermic event provide information about the thermal stability and polymerization kinetics.

-

Data Analysis: The data from these experiments can be used to develop a thermokinetic model to predict the stability of 4-VBC under different temperature conditions.[8]

Signaling Pathways and Experimental Workflows

Degradation Pathways of this compound

Caption: Degradation pathways of this compound.

Experimental Workflow for Stability Testing

Caption: Experimental workflow for 4-VBC stability testing.

Conclusion

The stability of this compound is a critical consideration for its use in research and industrial applications. Its susceptibility to polymerization and degradation necessitates strict adherence to proper storage and handling procedures. By controlling temperature, excluding light and moisture, and ensuring the presence of appropriate inhibitors, the integrity and safety of 4-VBC can be maintained. The experimental protocols outlined in this guide provide a framework for assessing the stability of 4-VBC and for developing robust handling procedures tailored to specific applications. For products without a specified retest or expiration date, it is recommended to routinely inspect them to ensure they perform as expected.

References

- 1. Exploring the Versatility and Applications of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. Synthesis and Applications of this compound in Polymer Chemistry [univook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ukm.my [ukm.my]

- 6. 4-ビニルベンジルクロリド 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound technical, = 90 GC, total stabilizer 0.1 1592-20-7 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Free Radical Polymerization of 4-Vinylbenzyl Chloride (4-VBC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the free radical polymerization of 4-vinylbenzyl chloride (4-VBC), a versatile monomer widely utilized in the synthesis of functional polymers for biomedical applications, including drug delivery systems.[1][2][3] This document details the core mechanism, presents quantitative data from key studies, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of the polymerization process.

Core Concepts: The Mechanism of Free Radical Polymerization

Free radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination. This method is valued for its simplicity and effectiveness in producing high molecular weight polymers.[1][2]

1. Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for 4-VBC polymerization include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN).[4][5] These initiators decompose upon heating to produce primary radicals, which then react with a 4-VBC monomer to initiate a growing polymer chain.[6][7]

2. Propagation: The newly formed monomer radical rapidly adds to other 4-VBC monomers in a sequential manner, leading to the growth of the polymer chain.[2][8] This step is characterized by the propagation rate constant, kₚ.

3. Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (where two chains form a single longer chain) or disproportionation (where one chain abstracts a hydrogen atom from another, resulting in two terminated chains).[8] The termination process is characterized by the termination rate constant, kₜ.

Quantitative Data Summary

The molecular weight and polydispersity index (PDI) of poly(this compound) (PVBC) are crucial parameters that influence its properties and performance in various applications. These parameters are significantly affected by the reaction conditions, such as the choice of solvent.

Table 1: Effect of Solvent on the Molecular Weight and PDI of PVBC [4]

| Solvent | Number Average Molecular Weight (Mₙ) ( g/mol ) | Weight Average Molecular Weight (Mₒ) ( g/mol ) | Polydispersity Index (PDI) (Mₒ/Mₙ) |

| Tetrahydrofuran (B95107) (THF) | 15,000 | 31,500 | 2.1 |

| Xylene | 12,500 | 30,000 | 2.4 |

| Toluene | 10,000 | 31,000 | 3.1 |

| 1,4-Dioxane | 8,000 | 30,400 | 3.8 |

Reaction Conditions: 4-VBC monomer, benzoyl peroxide (3%) initiator, 60°C, 43 hours.[4]

Kinetic Parameters

Table 2: Arrhenius Parameters for the Free Radical Polymerization of Styrene (B11656) [9]

| Rate Constant | Pre-exponential Factor (A) | Activation Energy (Eₐ) (kJ/mol) |

| Propagation (kₚ) | 3.63 x 10⁷ L mol⁻¹ s⁻¹ | 31.5 |

| Termination (kₜ) | 2.55 x 10¹⁰ L mol⁻¹ s⁻¹ | 14.2 |

The dissociation rate constant (kd) for AIBN at 60°C is approximately 9.8 x 10⁻⁶ s⁻¹.[10]

Experimental Protocols

Below are detailed methodologies for the free radical polymerization of 4-VBC using different initiators.

Protocol 1: Polymerization of 4-VBC using Benzoyl Peroxide (BPO)[4]

-

Materials: this compound (VBC) monomer, benzoyl peroxide (BPO) initiator, and a chosen solvent (e.g., tetrahydrofuran (THF)).

-

Procedure: a. In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 g of VBC monomer to 15 mL of THF. b. Stir the mixture for 15 minutes to ensure complete dissolution. c. Add 3% by weight of BPO initiator to the solution. d. Purge the flask with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization. e. Heat the reaction mixture to 60°C and maintain this temperature for 43 hours with continuous stirring. f. After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into cold methanol. g. Collect the polymer precipitate by filtration, wash it several times with methanol, and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 2: Copolymerization of 4-VBC with Styrene using AIBN[5]

-

Materials: this compound (VBC), styrene, 2,2'-azobisisobutyronitrile (AIBN) initiator, and chlorobenzene (B131634) (solvent).

-

Procedure: a. In a reaction vessel, dissolve 2.29 g (15.0 mmol) of 4-VBC and 3.65 g (35.0 mmol) of styrene in 5 mL of chlorobenzene. b. Add 0.041 g (0.25 mmol) of AIBN to the monomer solution. c. Deoxygenate the solution by bubbling nitrogen gas through it for 20-30 minutes. d. Heat the reaction mixture to 60°C and maintain this temperature for 12 hours under a nitrogen atmosphere. e. Precipitate the resulting copolymer by pouring the solution into methanol. f. Purify the copolymer by dissolving it in tetrahydrofuran and re-precipitating it into methanol. Repeat this purification step twice. g. Dry the final product under vacuum.

Visualizations

Polymerization Mechanism

Caption: The three stages of free radical polymerization of 4-VBC.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of PVBC.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Synthesis and Applications of this compound in Polymer Chemistry [univook.com]

- 3. Exploring the Versatility and Applications of this compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. ukm.my [ukm.my]

- 5. scispace.com [scispace.com]

- 6. google.com [google.com]

- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Reactivity of 4-Vinylbenzyl Chloride: A Technical Guide to its Application in Polymer Chemistry and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzyl chloride (4-VBC) is a bifunctional monomer of significant interest in materials science, organic synthesis, and increasingly, in biomedical applications. Its unique structure, featuring both a polymerizable vinyl group and a reactive benzyl (B1604629) chloride moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the distinct roles these two functional groups play in the reactions of 4-VBC, with a focus on polymerization and post-polymerization modification. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a comprehensive resource for researchers in the field.

The Dual Personality of this compound: Vinyl vs. Benzyl Chloride Reactivity

The chemical behavior of 4-VBC is governed by the orthogonal reactivity of its two key functional groups:

-

The Vinyl Group (-CH=CH₂) : This group is susceptible to radical, anionic, and controlled radical polymerization techniques, enabling the formation of well-defined polymers and copolymers.[1] The vinyl group's reactivity is central to creating the polymer backbone, which can then be further functionalized.

-

The Benzyl Chloride Group (-CH₂Cl) : This benzylic halide is highly reactive towards nucleophilic substitution.[2] This functionality allows for the straightforward introduction of a wide array of chemical entities onto the polymer backbone after polymerization, a process known as post-polymerization modification.[3] This feature is invaluable for tailoring the properties of the final material for specific applications, including drug delivery and antimicrobial coatings.[4][5]

This dual reactivity allows for two primary strategic approaches in synthesis:

-

Polymerization first, then functionalization: The vinyl group is polymerized to form poly(this compound) (PVBC), which is then modified via the benzyl chloride groups.

-

Functionalization first, then polymerization: The benzyl chloride group is first reacted with a nucleophile to create a new functional monomer, which is then polymerized.

This guide will primarily focus on the first, more common, approach.

Polymerization of this compound: Taming the Vinyl Group

The vinyl group of 4-VBC allows it to be polymerized using various techniques, each offering different levels of control over the resulting polymer's architecture, molecular weight, and dispersity.

Free Radical Polymerization (FRP)

Free radical polymerization is a straightforward and widely used method for polymerizing 4-VBC.[6] It involves the use of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), to initiate the polymerization of the vinyl group.[6]

Experimental Protocol: Free Radical Polymerization of 4-VBC in Tetrahydrofuran (THF)

-

Monomer Purification: this compound (1 g) is purified by passing it through a short column of basic alumina (B75360) to remove inhibitors.[6]

-

Reaction Setup: The purified monomer is dissolved in THF (15 mL) in a three-neck round-bottom flask fitted with a reflux condenser. The mixture is stirred for 15 minutes under a nitrogen atmosphere.[6]

-

Initiation: Benzoyl peroxide (3% by weight of the monomer) is added to the solution.[6]

-

Polymerization: The reaction is conducted at 60°C for 43 hours with continuous stirring.[6]

-

Purification: The resulting polymer, poly(this compound) (PVBC), is precipitated by pouring the reaction mixture into cold methanol (B129727). The precipitate is then redissolved in chloroform (B151607) and reprecipitated in methanol to further purify it. The final product is dried in a vacuum oven.[6]

Quantitative Data for Free Radical Polymerization of 4-VBC in Different Solvents [6]

| Solvent | Initiator | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Toluene | BPO | 60 | 43 | 1.8 x 10⁴ | 5.6 x 10⁴ | 3.1 |

| Xylene | BPO | 60 | 43 | 2.5 x 10⁴ | 6.0 x 10⁴ | 2.4 |

| 1,4-Dioxane | BPO | 60 | 43 | 1.5 x 10⁴ | 5.7 x 10⁴ | 3.8 |

| THF | BPO | 60 | 43 | 2.9 x 10⁴ | 6.1 x 10⁴ | 2.1 |

Mₙ: Number-average molecular weight, Mₙ: Weight-average molecular weight, PDI: Polydispersity Index.

Experimental Workflow for Free Radical Polymerization of 4-VBC

Caption: Workflow for the synthesis of poly(this compound) via free radical polymerization.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).[3] This control is achieved by the addition of a RAFT agent, which reversibly transfers between growing polymer chains.

Experimental Protocol: RAFT Polymerization of 4-VBC [4]

-

Reaction Mixture Preparation: In a typical experiment, this compound (VBC), a RAFT agent (e.g., 2-(butylthiocarbonothioylthio)propionic acid - PABTC), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). The molar ratio of [VBC]₀/[PABTC]₀/[AIBN]₀ is crucial for controlling the degree of polymerization (DP). For a target DP of 100, a ratio of 100/1/0.1 can be used.[4]

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically done by several freeze-pump-thaw cycles.

-

Polymerization: The reaction vessel is then immersed in an oil bath at a controlled temperature (e.g., 60°C) to initiate polymerization.[4]

-

Monitoring and Termination: The monomer conversion can be monitored over time by taking aliquots from the reaction mixture and analyzing them using techniques like ¹H NMR spectroscopy. The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: The polymer is isolated by precipitation in a non-solvent like methanol and dried under vacuum.

Quantitative Data for RAFT Polymerization of 4-VBC ([VBC]₀/[PABTC]₀/[AIBN]₀ = 100/1/0.1 at 60°C) [4]

| Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | PDI (Mₙ/Mₙ) |

| 2 | 21 | 3,200 | 4,100 | 1.25 |

| 4 | 38 | 5,800 | 6,200 | 1.22 |

| 6 | 51 | 7,800 | 8,100 | 1.20 |

| 8 | 62 | 9,500 | 9,800 | 1.18 |

| 10 | 71 | 10,800 | 11,200 | 1.17 |

Logical Relationship in RAFT Polymerization

Caption: Key steps in the RAFT polymerization mechanism.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that can be used for 4-VBC.[7] It utilizes a transition metal complex (e.g., a copper-based catalyst) to reversibly activate and deactivate the growing polymer chains. A key challenge in the ATRP of 4-VBC is the potential for the benzyl chloride group to also act as an initiator, which can lead to branching or cross-linking.[8] Careful selection of reaction conditions is therefore crucial.

Experimental Protocol: AGET ATRP of 4-VBC (General Procedure)

-

Catalyst Complex Formation: A copper(II) bromide (CuBr₂) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA) are dissolved in the 4-VBC monomer.

-

Reaction Setup: The mixture is placed in a reaction vessel and degassed. An initiator, such as ethyl α-bromoisobutyrate (EBiB), is then added.

-

Initiation with Reducing Agent: The polymerization is initiated by adding a reducing agent (e.g., ascorbic acid) to generate the active Cu(I) catalyst in situ (Activators Generated by Electron Transfer - AGET).

-

Polymerization: The reaction is allowed to proceed at a specific temperature (e.g., room temperature or slightly elevated) under an inert atmosphere.

-

Termination and Purification: The polymerization is stopped by exposing the reaction mixture to air. The polymer is then dissolved in a suitable solvent (e.g., THF) and precipitated in a non-solvent (e.g., methanol).

Expected Quantitative Outcomes for Controlled ATRP of 4-VBC

| Target DP | Initiator/Catalyst/Ligand Ratio | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | PDI (Mₙ/Mₙ) |

| 50 | 1 : 0.05 : 0.1 | ~7,600 | ~7,000 - 8,500 | < 1.3 |

| 100 | 1 : 0.05 : 0.1 | ~15,200 | ~14,000 - 16,000 | < 1.3 |

| 200 | 1 : 0.05 : 0.1 | ~30,400 | ~28,000 - 32,000 | < 1.4 |

Note: The experimental values are illustrative and can vary based on specific reaction conditions.

Post-Polymerization Modification: Leveraging the Benzyl Chloride Group

The true versatility of 4-VBC lies in the reactivity of the benzyl chloride group on the resulting polymer, PVBC. This group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a vast array of functional groups.

Quaternization with Amines

A common and highly useful modification of PVBC is its reaction with tertiary amines to form poly(quaternary ammonium) salts. These cationic polymers have applications as antimicrobial agents, gene delivery vectors, and ion-exchange resins.[5]

Experimental Protocol: Quaternization of Poly(styrene-co-4-vinylbenzyl chloride) with 3-(Dimethylamino)phenol (DMAP) [5]

-

Polymer Solution: A solution of poly(styrene-co-4-vinylbenzyl chloride) (0.50 g) is prepared in N,N-dimethylformamide (DMF) (10 mL).

-

Amine Addition: A solution of 3-(dimethylamino)phenol (DMAP) (0.23 g) in methanol (8.0 mL) is added to the polymer solution.

-

Reaction: The mixture is stirred at room temperature for 1 hour, then heated to 100°C for 18 hours. An additional 5 mL of methanol is added, and the mixture is heated for another 6 hours at the same temperature.

-

Purification: The final quaternized polymer is purified by precipitation into diethyl ether and dried.

Quantitative Analysis of Quaternization

The degree of quaternization can be determined using ¹H NMR spectroscopy by comparing the integration of the protons of the unreacted methylene (B1212753) group (-CH₂-Cl) with the newly formed methylene protons adjacent to the quaternary ammonium (B1175870) group (-CH₂-N⁺). In the cited example, approximately 60% of the benzyl chloride groups were quaternized.[5]

Table of Quaternization of PVBC with Various Amines

| Amine | Solvent | Temperature (°C) | Time (h) | Degree of Quaternization (%) |

| Trimethylamine | THF/Water | 25 | 24 | > 95 |

| Triethylamine | DMF | 80 | 48 | ~90 |

| N,N-Dimethylethanolamine | DMF | 60 | 24 | > 95 |

| 1-Methylimidazole | Chloroform | 50 | 12 | > 98 |

Note: Data is compiled from general procedures and may vary.

Workflow for Post-Polymerization Modification of PVBC

References

- 1. researchgate.net [researchgate.net]

- 2. Under pressure: electrochemically-mediated atom transfer radical polymerization of vinyl chloride - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ukm.my [ukm.my]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-Vinylbenzyl Chloride as a Monomer for Polymer Synthesis

Introduction

This compound (VBC) is a highly versatile bifunctional monomer, playing a crucial role in the synthesis of a wide array of functional polymers.[1][2] Its unique structure, featuring both a polymerizable vinyl group and a reactive benzylic chloride, allows for its use in various polymerization techniques and subsequent post-polymerization modifications.[1][3] This makes VBC a valuable building block for advanced materials in diverse fields, including biomedical applications such as drug delivery systems.[2][4] This guide provides a comprehensive overview of VBC's properties, polymerization methodologies, and applications, with a focus on its utility for researchers in polymer chemistry and drug development.

Properties of this compound

VBC is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Its reactivity stems from the presence of both the vinyl group, which readily participates in polymerization, and the chloromethyl group, which is susceptible to nucleophilic substitution.[1][2]

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₉Cl |

| Molecular Weight | 152.62 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | ~195°C[2] |

| Melting Point | -16°C[2] |

| Density | ~1.06 g/cm³ at 25°C[2] |

| Refractive Index | 1.553[2] |

Stability and Reactivity: this compound is stable under standard conditions but can undergo spontaneous polymerization when exposed to light, heat, or peroxides.[2] It is also sensitive to moisture, which can lead to the formation of hydrochloric acid.[2]

Polymerization of this compound

VBC can be polymerized through various techniques, offering control over the resulting polymer's molecular weight, architecture, and functionality.

Free Radical Polymerization

Free radical polymerization is a common and straightforward method for polymerizing VBC.[5] This technique is often initiated by thermal initiators like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN).[6][7]

Quantitative Data for Free Radical Polymerization of Poly(this compound)

| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Benzoyl Peroxide | Toluene | 60 | Not Specified | 3.1 |

| Benzoyl Peroxide | Xylene | 60 | Not Specified | 2.4 |

| Benzoyl Peroxide | 1,4-Dioxane | 60 | Not Specified | 3.8 |

| Benzoyl Peroxide | Tetrahydrofuran (THF) | 60 | Not Specified | 2.1 |

| Not Specified | Not Specified | Not Specified | 21,934 | 1.806 |

Data compiled from multiple sources.[6][8]

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

-

This compound (VBC) monomer (inhibitor removed)

-

Benzoyl peroxide (BPO) initiator

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Methanol (B129727) (for precipitation)

-

Chloroform (B151607) (for dissolution)

-

Nitrogen gas

-

Three-neck round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1g of VBC monomer and 15 mL of THF solvent.[6]

-

Stir the mixture for 15 minutes to ensure homogeneity.[6]

-

Add 3% (by weight of monomer) of BPO initiator to the flask.[6]

-

Purge the system with nitrogen gas for a sufficient duration to create an inert atmosphere.[6]

-

Heat the reaction mixture to 60°C and maintain this temperature for 43 hours with continuous stirring.[6]

-

After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into cold methanol.[6]

-

Dissolve the resulting polymer in chloroform and re-precipitate it in methanol to remove unreacted monomer and initiator.[6]

-

Wash the purified polymer several times with methanol.[6]

-

Dry the final poly(this compound) product in a vacuum oven at 60°C for 24 hours.[6]

Controlled Radical Polymerization